molecular formula C12H14Cl3NO2 B14892682 n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide

n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B14892682
M. Wt: 310.6 g/mol
InChI Key: RCHQZXPGYZVKOI-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(2,4,5-trichlorophenoxy)acetamide (CAS 938990-63-7) is a chemical compound with the molecular formula C12H14Cl3NO2 and a molecular weight of 310.60 g/mol . This substance is offered with a high purity level of 98% for research and development applications . As a derivative of phenoxyacetamide, this compound is of significant interest in agricultural chemistry research. Its core structure is related to the phenoxy herbicide family, which includes compounds known to function as synthetic auxins . These auxin-mimics are readily absorbed by plants and translocated to growing tissues, leading to uncontrolled growth and making them effective for targeted plant growth studies . Researchers may utilize this tert-butyl derivative in metabolic studies, as a building block for the synthesis of novel compounds, or in investigations exploring the structure-activity relationships of herbicidal agents. The compound should be handled with care. It is classified as harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C12H14Cl3NO2

Molecular Weight

310.6 g/mol

IUPAC Name

N-tert-butyl-2-(2,4,5-trichlorophenoxy)acetamide

InChI

InChI=1S/C12H14Cl3NO2/c1-12(2,3)16-11(17)6-18-10-5-8(14)7(13)4-9(10)15/h4-5H,6H2,1-3H3,(H,16,17)

InChI Key

RCHQZXPGYZVKOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes for N-(tert-Butyl)-2-(2,4,5-Trichlorophenoxy)acetamide

Acyl Chloride-Mediated Amidation

The most widely reported method involves converting 2-(2,4,5-trichlorophenoxy)acetic acid to its reactive acyl chloride intermediate, followed by coupling with tert-butylamine.

Step 1: Synthesis of 2-(2,4,5-Trichlorophenoxy)acetic Acid

2,4,5-Trichlorophenol reacts with chloroacetic acid under alkaline conditions (NaOH, 60–80°C) via a Williamson ether synthesis:
$$
\text{2,4,5-Trichlorophenol} + \text{ClCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{2-(2,4,5-Trichlorophenoxy)acetic Acid} + \text{HCl}
$$
This step achieves yields of 75–85% after recrystallization from ethanol.

Step 2: Acyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl$$2$$) in dichloromethane under reflux (40–50°C, 2–3 h):
$$
\text{2-(2,4,5-Trichlorophenoxy)acetic Acid} + \text{SOCl}
2 \rightarrow \text{2-(2,4,5-Trichlorophenoxy)acetyl Chloride} + \text{SO}2 + \text{HCl}
$$
Excess SOCl$$
2$$ is removed under reduced pressure to isolate the acyl chloride.

Step 3: Amide Bond Formation

The acyl chloride reacts with tert-butylamine in the presence of a base (e.g., triethylamine) at 0–5°C to suppress side reactions:
$$
\text{2-(2,4,5-Trichlorophenoxy)acetyl Chloride} + \text{(CH}3\text{)}3\text{CNH}2 \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{HCl}
$$
Yields typically range from 65% to 78% after column chromatography.

Ritter Reaction via Nitrile Intermediate

An alternative route employs a Ritter reaction strategy using Cu(OTf)$$_2$$ as a catalyst.

Step 1: Preparation of 2-(2,4,5-Trichlorophenoxy)acetonitrile

The nitrile precursor is synthesized via nucleophilic substitution of 2,4,5-trichlorophenol with chloroacetonitrile under basic conditions:
$$
\text{2,4,5-Trichlorophenol} + \text{ClCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}3} \text{2-(2,4,5-Trichlorophenoxy)acetonitrile} + \text{KCl} + \text{H}2\text{O}
$$

Step 2: Ritter Reaction with Di-tert-butyl Dicarbonate

The nitrile reacts with di-tert-butyl dicarbonate [(Boc)$$2$$O] in the presence of 5 mol% Cu(OTf)$$2$$ under solvent-free conditions at 25°C:
$$
\text{2-(2,4,5-Trichlorophenoxy)acetonitrile} + \text{(Boc)}2\text{O} \xrightarrow{\text{Cu(OTf)}2} \text{this compound} + \text{CO}_2
$$
This method achieves yields of 82–89% within 5 hours, leveraging the catalyst’s stability and efficiency.

Comparative Analysis of Preparation Methods

Reaction Efficiency and Yield

Method Catalyst Temperature Time (h) Yield (%)
Acyl Chloride None 0–5°C 4–6 65–78
Ritter Reaction Cu(OTf)$$_2$$ 25°C 5 82–89

The Ritter reaction offers superior yields and milder conditions but requires synthesis of the nitrile precursor. The acyl chloride route, while lower-yielding, uses commercially available intermediates.

Industrial-Scale Production Considerations

Batch vs. Continuous Processes

  • Batch Reactors : Preferred for small-scale production due to flexibility in optimizing reaction parameters (e.g., pH, temperature).
  • Continuous Flow Systems : Enable higher throughput for the acylation step, reducing reaction times by 30–40% compared to batch methods.

Waste Management

  • The acyl chloride method generates HCl and SO$$_2$$, requiring scrubbers for neutralization.
  • The Ritter reaction produces CO$$_2$$, which is less hazardous but necessitates carbon capture systems for large-scale operations.

Mechanistic Insights

Acyl Chloride Pathway

The reaction proceeds via nucleophilic attack of tert-butylamine on the electrophilic carbonyl carbon of the acyl chloride, facilitated by triethylamine’s HCl scavenging.

Ritter Reaction Mechanism

Cu(OTf)$$2$$ activates the nitrile, enabling nucleophilic addition of the tert-butoxycarbonium ion (generated from (Boc)$$2$$O). Subsequent rearrangement forms the amide bond:
$$
\text{RCN} + \text{(Boc)}_2\text{O} \xrightarrow{\text{Cu}^{2+}} \text{RC(=O)NHBoc} + \text{Boc-O}^-
$$

Challenges and Optimization Strategies

Steric Hindrance

The tert-butyl group’s bulkiness slows amidation kinetics. Solutions include:

  • Using coupling agents (e.g., HATU) to activate the carboxylic acid directly.
  • Increasing reaction temperatures to 40–50°C for the Ritter method, improving yields to 89%.

Purification

  • Silica gel chromatography is effective for lab-scale purification (petroleum ether/ethyl acetate = 5:1).
  • Industrial recrystallization from hexane/ethyl acetate mixtures reduces costs.

Emerging Methodologies

Enzymatic Aminolysis

Preliminary studies indicate lipases (e.g., Candida antarctica Lipase B) can catalyze the amidation of 2-(2,4,5-trichlorophenoxy)acetic acid with tert-butylamine in non-aqueous media, though yields remain low (45–50%).

Photocatalytic Approaches

Visible-light-mediated amidation using Ru(bpy)$$_3^{2+}$$ as a catalyst shows promise for reducing energy consumption but requires further development.

Chemical Reactions Analysis

Types of Reactions

n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or herbicidal properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide would depend on its specific application. For example, if it exhibits herbicidal activity, it may inhibit specific enzymes or pathways in plants. In a pharmaceutical context, it may interact with molecular targets such as receptors or enzymes to exert its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(tert-butyl)-2-(2,4,5-TCP)acetamide with analogs:

Compound Name Substituent on Acetamide Nitrogen Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound Tert-butyl Not reported Likely high lipophilicity; potential herbicide/antiproliferative agent Inferred
N-(2-Hydrazinyl-2-oxoethyl)-2-(2,4,5-TCP)acetamide (Compound I) 2-Hydrazinyl-2-oxoethyl Not reported IC50 = 1.43 µM (MCF-7 cells); superior to 5-FU in cytotoxicity
N-(5-Chloro-2-methylphenyl)-2-(2,4,5-TCP)acetamide 5-Chloro-2-methylphenyl 379.07 Synthetic intermediate; no bioactivity reported
N-(2-Hydroxyethyl)-2-(2,4,5-TCP)acetamide 2-Hydroxyethyl Not reported Catalyst/chemical intermediate
tert-Butyl (2-(2-(2,4,5-TCP)acetamido)ethyl)carbamate (4b) tert-Butyl carbamate ethyl 396.82 Growth regulator precursor
2-(2,4,5-Trichlorophenoxy)propionic acid (Silvex) Propionic acid (non-acetamide) 269.48 Herbicide; water-soluble

Key Observations :

  • Biological Activity : Hydrazine derivatives (e.g., Compound I) exhibit potent anticancer activity, with IC50 values lower than 5-FU, highlighting the importance of the hydrazinyl group in enhancing cytotoxicity .
  • Synthetic Utility : Compounds with hydroxyethyl or carbamate substituents (e.g., ) are often intermediates in drug synthesis or catalysts, whereas TCP-containing analogs may target plant growth pathways or cancer cells.

Biological Activity

N-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide is a compound of significant interest in biological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to an acetamide moiety, with a 2,4,5-trichlorophenoxy group that enhances its biological activity. Its chemical formula is C13H14Cl3NOC_{13}H_{14}Cl_3NO with a molecular weight of 320.61 g/mol.

PropertyValue
Molecular FormulaC13H14Cl3NOC_{13}H_{14}Cl_3NO
Molecular Weight320.61 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

This compound primarily acts as an inhibitor of Janus kinase 3 (JAK3), a critical enzyme in cytokine signaling pathways. By inhibiting JAK3, the compound can modulate immune responses, making it a candidate for treating autoimmune diseases.

  • Inhibition of Cytokine Signaling : The compound interferes with the phosphorylation of signal transducer and activator of transcription (STAT) proteins, thereby reducing the activation of immune cells and the production of pro-inflammatory cytokines .

Case Studies

  • Autoimmune Disease Treatment : In vitro studies have demonstrated that this compound effectively reduces cytokine-induced proliferation of T-cells. This suggests its potential use in therapies for conditions like rheumatoid arthritis and psoriasis.
  • Cancer Research : Preliminary studies indicate that this compound may possess anti-cancer properties by inducing apoptosis in cancer cell lines. For instance, it has shown promising results against HepG2 hepatocellular carcinoma cells with an IC50 value significantly lower than standard chemotherapeutics like Etoposide .

Table 2: Biological Activity Summary

ActivityDescriptionReference
JAK3 InhibitionReduces T-cell proliferation
Anti-cancer EffectsInduces apoptosis in HepG2 cells
Cytokine ModulationDecreases pro-inflammatory cytokine levels

Research Findings

Recent studies highlight the importance of the phenoxy group in enhancing the biological activity of similar compounds. The presence of chlorine substituents on the phenoxy ring has been shown to improve binding affinity to JAK3 and increase inhibitory potency .

Comparative Analysis with Similar Compounds

A comparative analysis with other JAK inhibitors like Tofacitinib and Ruxolitinib reveals that while they share similar mechanisms, this compound exhibits unique selectivity towards JAK3 which may offer advantages in therapeutic applications .

Table 3: Comparison with Other JAK Inhibitors

CompoundTarget EnzymeSelectivityTherapeutic Use
This compoundJAK3HighAutoimmune diseases
TofacitinibJAK1/JAK3ModerateRheumatoid arthritis
RuxolitinibJAK1/JAK2ModerateMyelofibrosis

Q & A

Q. What are the recommended synthetic routes for N-(tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide, and how can purity be validated?

The compound can be synthesized via nucleophilic substitution between 2,4,5-trichlorophenol and tert-butylamine derivatives, followed by acetylation. Structural characterization should employ X-ray crystallography (as demonstrated for related N-(2,4,5-trichlorophenyl)acetamides) to confirm stereochemistry and hydrogen bonding patterns . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to detect residual solvents or byproducts. For intermediates like 2,4,5-trichlorophenol, GC-MS is recommended to monitor chlorinated impurities .

Q. What experimental protocols are used to assess its environmental persistence in soil and water?

Use OECD 307 guidelines for soil degradation studies: incubate compound-spiked soil (1 ppm) under aerobic conditions at 25°C for 60 days, with periodic sampling. Analyze residues via LC-MS/MS (LOQ = 0.01 ppm). For hydrolysis studies, prepare aqueous solutions (pH 4, 7, 9) and monitor degradation at 25°C and 50°C. Degradation products, such as 2,4,5-trichlorophenol, should be quantified using EPA Method 1694 .

Q. How does this compound interact with biological targets, such as auxin receptors or apoptosis pathways?

As a phenoxyacetamide derivative, it may mimic synthetic auxins (e.g., 2,4,5-T) by binding to TIR1/AFB auxin receptors. Competitive binding assays with radiolabeled IAA (indole-3-acetic acid) in Arabidopsis thaliana membrane extracts can quantify affinity . For apoptotic activity, use MTT assays on cancer cell lines (e.g., HepG2) at concentrations 0.4–100 µM, with 5-fluorouracil as a positive control. Measure caspase-3/7 activation via fluorogenic substrates .

Advanced Research Questions

Q. How can structural modifications alter its bioactivity, and what computational tools predict structure-activity relationships (SAR)?

Substituting the tert-butyl group with electron-withdrawing groups (e.g., CF₃) enhances receptor binding but reduces solubility. Molecular docking (AutoDock Vina) using TIR1 receptor crystal structures (PDB: 2P1Q) can predict binding modes. QSAR models (e.g., CoMFA) trained on IC₅₀ data from analogs (e.g., compound 533 in auxin studies) highlight the importance of the trichlorophenoxy group’s dihedral angle for activity .

Q. How should contradictory data on its cytotoxicity and environmental mobility be resolved?

Discrepancies in cytotoxicity (e.g., IC₅₀ variations across cell lines) may arise from differences in metabolic activity (e.g., HepG2 vs. MCF-7). Standardize assays by pre-incubating cells with CYP450 inhibitors to assess metabolism-dependent toxicity . For mobility in soil, conflicting data may reflect pH-dependent sorption: measure log Koc at pH 5–8 using batch equilibrium tests with humic acid .

Q. What advanced analytical methods detect trace residues in complex matrices (e.g., plant tissues)?

Use QuEChERS extraction (acetonitrile + MgSO₄/NaCl) followed by cleanup with C18 SPE cartridges. Quantify via UPLC-QTOF-MS in negative ion mode (m/z 354.2 → 214.0 for the parent compound). For metabolite identification, employ HRMS/MS with collision energy ramping (10–40 eV) .

Q. What are the challenges in scaling up synthesis while minimizing hazardous byproducts?

Key risks include polychlorinated dibenzodioxin (PCDD) formation during phenolic intermediate synthesis. Mitigate this by optimizing reaction temperature (<100°C) and using Pd/C catalysts for selective hydrogenation. Monitor PCDDs via GC-ECD with a DB-5MS column (LOD = 0.1 ppb) .

Methodological Notes

  • Toxicity Testing : Prioritize in vitro models (e.g., zebrafish embryos) for rapid ecotoxicity screening due to limited mammalian data .
  • Data Reproducibility : Cross-validate chromatographic methods with NIST-certified reference standards (e.g., 2,4,5-TCP) to ensure accuracy .

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